3-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-methyl-1H-pyrazole-5-carboxamide
- 3-amino-1-ethyl-1H-pyrazole-5-carboxamide
- 3-amino-N-cyclohexyl-1H-pyrazole-5-carboxamide
Uniqueness
3-amino-N-cyclohexyl-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its cyclohexyl and ethyl groups provide steric hindrance, affecting its binding affinity and selectivity towards molecular targets .
Properties
IUPAC Name |
5-amino-N-cyclohexyl-2-ethyl-N-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-3-17-11(9-12(14)15-17)13(18)16(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRFDRXAUUJZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N(C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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